molecular formula C7H9NO3S B13944262 Pyridin-3-ylmethyl methanesulfonate

Pyridin-3-ylmethyl methanesulfonate

Cat. No.: B13944262
M. Wt: 187.22 g/mol
InChI Key: SGPMJVGKANGORM-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl methanesulfonate is an organic compound with the molecular formula C7H9NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound, and methanesulfonic acid, a strong acid commonly used in organic synthesis. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridin-3-ylmethyl methanesulfonate can be synthesized through the reaction of pyridin-3-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pyridin-3-ylmethyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by a nucleophile.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting this compound with an amine can yield a pyridin-3-ylmethylamine derivative .

Scientific Research Applications

Pyridin-3-ylmethyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyridin-3-ylmethyl methanesulfonate involves its role as an alkylating agent. The methanesulfonate group can undergo nucleophilic substitution, leading to the formation of new covalent bonds with nucleophiles. This property makes it useful in modifying biomolecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethyl methanesulfonate
  • Pyridin-4-ylmethyl methanesulfonate
  • Benzyl methanesulfonate

Uniqueness

Pyridin-3-ylmethyl methanesulfonate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

pyridin-3-ylmethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-12(9,10)11-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMJVGKANGORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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